molecular formula C16H18N4 B5816032 N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5816032
M. Wt: 266.34 g/mol
InChI Key: HSGPTDYILXXHES-UHFFFAOYSA-N
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Description

N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by methyl groups at positions 2 and 5 of the pyrimidine ring, a phenyl group at position 3, and N,N-dimethyl substituents on the 7-amine (Figure 1). This scaffold is associated with diverse biological activities, including receptor antagonism and antimicrobial effects, depending on substitution patterns .

Properties

IUPAC Name

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-10-14(19(3)4)20-16(17-11)15(12(2)18-20)13-8-6-5-7-9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPTDYILXXHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method starts with the reaction of enaminonitriles with hydrazine hydrate to form 3-aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at 60°C, assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media . This regioselective synthetic strategy yields the desired pyrazolo[1,5-a]pyrimidine derivatives.

Chemical Reactions Analysis

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amine or methyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of mycobacterial ATP synthase, it disrupts the energy production in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

CRF1 Receptor Antagonists

MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
  • Structural Differences :
    • 7-Amine : Bis(2-methoxyethyl) vs. N,N-dimethyl in the target compound.
    • Position 3 : 4-Methoxy-2-methylphenyl vs. phenyl.
  • Functional Impact: MPZP exhibits high CRF1 receptor affinity (Ki = 4.9 nM) due to its polar methoxyethyl groups, which improve solubility for systemic administration . The target compound’s N,N-dimethyl groups and phenyl substitution may reduce hydrophilicity (cLogP ~2.95 for MPZP vs.
DMP904 and CP 154,526
  • DMP904 : Features N-(1-ethylpropyl) and 4-methoxy-2-methylphenyl groups.
  • CP 154,526 : Pyrrolo[2,3-d]pyrimidine core with trimethylphenyl.
  • Comparison : The target compound’s simpler methyl and phenyl groups may offer synthetic accessibility but lower receptor specificity compared to these optimized analogs .

Anti-Mycobacterial Agents

3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
  • Structural Differences :
    • Position 5 : Varied substituents (alkyl, aryl, heteroaryl) vs. methyl in the target compound.
    • 7-Amine : Pyridin-2-ylmethyl vs. N,N-dimethyl.
  • Functional Impact :
    • Fluorophenyl at position 3 and pyridinylmethylamine at position 7 enhance anti-M. tuberculosis activity (MIC ≤ 0.5 µg/mL for lead compounds) by improving target (ATP synthase) binding and microsomal stability .
    • The target compound’s N,N-dimethyl groups may reduce hERG channel liability but could decrease potency due to weaker hydrogen bonding .
Compound 32 (3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl))
  • Activity : MIC = 0.25 µg/mL against M. tuberculosis.

Antimalarial Triazolopyrimidines

N,5-Dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Structural Differences : Triazolo core vs. pyrazolo in the target compound.
  • Functional Impact :
    • High docking score (-31.37 kcal/mol) against Plasmodium DHOD due to naphthyl substituents, suggesting bulkier groups improve antimalarial activity .
    • The target compound’s phenyl and methyl groups may lack sufficient bulk for comparable efficacy.

Physicochemical and Pharmacokinetic Comparisons

Table 1. Substituent Effects on Key Properties

Compound Position 3 Position 5 7-Amine cLogP Biological Activity
Target Compound Phenyl Methyl N,N-dimethyl ~3.2* CRF1 antagonism (predicted)
MPZP 4-MeO-2-MePh Methyl Bis(2-MeO-ethyl) 2.95 CRF1 antagonist (Ki = 4.9 nM)
Compound 32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 4.1 Anti-TB (MIC = 0.25 µg/mL)
N,N-Diethyl analog 6-Dimethylaminopyridin-3-yl Methyl Diethyl 3.8 CRF1 PET imaging ligand

*Estimated using similar analogs.

Biological Activity

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for various pharmacological effects including anti-inflammatory, antitumor, antibacterial, and antiviral activities. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug discovery .

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant antimicrobial properties. This compound has shown potential as an inhibitor of mycobacterial ATP synthase. This mechanism disrupts energy production in Mycobacterium tuberculosis, positioning it as a candidate for tuberculosis treatment .

Antitumor Properties

The compound has been evaluated for its antitumor effects across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells. This activity is likely mediated through its interaction with specific kinases involved in cell cycle regulation and apoptosis pathways .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Inhibition of ATP Synthase : As an inhibitor of mycobacterial ATP synthase, it interferes with ATP production in M. tuberculosis, leading to bacterial growth inhibition.
  • Kinase Inhibition : The compound may also interact with various kinases involved in cancer progression and metabolism. For instance, it has shown potential to inhibit CAMKK2 (calcium/calmodulin-dependent protein kinase kinase 2), which plays a role in metabolic regulation and cancer cell proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from enaminonitriles and hydrazine hydrate to form 3-aminopyrazoles. These intermediates are subsequently reacted with formylated acetophenones under reflux conditions to yield the final product.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the pyrazolo[1,5-a]pyrimidine class:

Compound NameBiological ActivityMechanism
ZaleplonSedative agentGABA receptor modulation
IndiplonSedativeGABA receptor modulation
N,N-tetramethyl compoundAntimicrobial & AntitumorATP synthase inhibition & Kinase inhibition

This table highlights how different substituents on the pyrazolo framework can lead to distinct biological activities.

Case Studies

Several case studies have explored the biological effects of pyrazolo derivatives:

  • Antituberculosis Activity : A study demonstrated that pyrazolo derivatives could act as effective inhibitors against M. tuberculosis, emphasizing the potential of this compound as a lead compound for drug development against tuberculosis .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability and induce apoptosis through mechanisms involving cell cycle arrest and apoptosis signaling pathways .

Q & A

Q. How is enzyme selectivity optimized against structurally related targets?

  • Kinetic Analysis : Determine KmK_m and VmaxV_{max} for FAAH vs. MAGL using radiolabeled substrates (e.g., 3H^{3}\text{H}-anandamide) .
  • Mutagenesis Studies : Identify CRF1 receptor residues (e.g., Thr206, Glu238) critical for binding via alanine scanning .

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